molecular formula C19H21FN2O B243426 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide

Cat. No. B243426
M. Wt: 312.4 g/mol
InChI Key: GDSBUYXTIHNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as MP-10, is a synthetic compound that has gained attention for its potential application in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide involves its interaction with dopamine and serotonin receptors. It has been found to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in the modulation of dopaminergic and serotonergic neurotransmission, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine and serotonin in the prefrontal cortex and striatum, regions of the brain involved in the regulation of mood and motivation. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide is its selectivity for dopamine and serotonin receptors, which allows for more targeted manipulation of neurotransmission compared to other compounds that may have broader effects. However, one limitation of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide is its relatively low potency compared to other compounds, which may require higher doses to achieve desired effects. Additionally, the potential for off-target effects and toxicity must be carefully considered in the design of experiments using N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide.

Future Directions

There are several future directions for the use of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide in scientific research. One potential application is in the development of novel therapeutics for mood disorders, particularly those that target dopaminergic and serotonergic neurotransmission. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide may also be useful in the study of the neurobiological mechanisms underlying mood disorders and the development of new animal models for these disorders. Finally, further research is needed to fully elucidate the biochemical and physiological effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide and its potential for use in other areas of neuroscience research.
In conclusion, N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide is a synthetic compound that has potential application in scientific research, particularly in the field of neuroscience. Its selectivity for dopamine and serotonin receptors, along with its anxiolytic and antidepressant effects, make it a promising candidate for the development of novel therapeutics for mood disorders. However, further research is needed to fully understand its mechanism of action and potential for use in other areas of neuroscience research.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide involves the reaction of 4-(1-piperidinyl)aniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 3-fluoroaniline to obtain the final product, N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide. The purity and yield of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide has been found to have potential application in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for the treatment of mood disorders.

properties

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-2-methylbenzamide

InChI

InChI=1S/C19H21FN2O/c1-14-7-3-4-8-16(14)19(23)21-15-9-10-18(17(20)13-15)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)

InChI Key

GDSBUYXTIHNRMU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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